Ethyl 2-hydroxy-5-nitrophenylcarbamate
Description
Ethyl 2-hydroxy-5-nitrophenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and a nitro group at the para position (C5). This compound is of interest in organic synthesis and pharmaceutical chemistry due to its electron-withdrawing nitro group and hydrogen-bonding hydroxyl group, which influence its physicochemical properties and biological interactions .
The nitro group at C5 may enhance electrophilic reactivity, making it a candidate for further functionalization in drug discovery.
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.188 |
IUPAC Name |
ethyl N-(2-hydroxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-9(13)10-7-5-6(11(14)15)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,10,13) |
InChI Key |
AGVJAEDRZSYFTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Ethyl 2-hydroxy-5-nitrophenylcarbamate is compared to analogous carbamates and esters with nitro, hydroxyl, or other substituents (Table 1). Key differences include:
- Substituent Position: The ortho-hydroxy and para-nitro arrangement distinguishes it from derivatives like 4-nitrophenyl N-methoxycarbamate (para-nitro only) or 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-... (bulky aminothiazolyl substituent) .
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in this compound enables intermolecular O–H⋯O interactions, similar to Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, which forms crystalline chains . This contrasts with methoxy or ethoxy derivatives (e.g., ), where alkyl substituents reduce polarity.
- Melting Points : Derivatives with bulky substituents (e.g., 4f in ) exhibit higher melting points (206–208°C) due to enhanced intermolecular interactions. The target compound’s m.p. is unreported but likely lower than 4f due to reduced steric bulk.
Toxicity and Handling
Like 4-nitrophenyl N-methoxycarbamate , this compound likely requires careful handling due to undefined acute/chronic toxicity. Its hydroxyl group may increase reactivity, necessitating stricter safety protocols compared to ethoxy or methoxy analogs.
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